Product packaging for METHYL 3-PYRROL-1-YLPHENYL ACETATE(Cat. No.:CAS No. 112575-85-6)

METHYL 3-PYRROL-1-YLPHENYL ACETATE

Cat. No.: B1169116
CAS No.: 112575-85-6
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Description

Methyl 3-pyrrol-1-ylphenyl acetate is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Compounds featuring pyrrole and phenyl acetate substructures are frequently investigated as key synthetic intermediates or core structures for developing novel bioactive molecules . Research into analogous pyrrole derivatives has shown these compounds to possess a range of biological activities, including anti-inflammatory and antimicrobial properties . The structural motif of a pyrrole ring linked to a phenyl ring is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs) , making this compound a valuable scaffold for the design and synthesis of new therapeutic agents. Researchers utilize this ester in exploring structure-activity relationships and as a building block for more complex molecular architectures. The compound is characterized by spectroscopic methods including IR, 1H NMR, and 13C NMR to confirm its identity and purity. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

112575-85-6

Molecular Formula

C13H13NO2

Synonyms

METHYL 3-PYRROL-1-YLPHENYL ACETATE

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Pyrrol 1 Ylphenyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the comprehensive structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. For Methyl 3-Pyrrol-1-ylphenyl Acetate (B1210297), both ¹H NMR and ¹³C NMR are crucial, complemented by multi-dimensional techniques.

Expected NMR Data for Methyl 3-Pyrrol-1-ylphenyl Acetate

NucleusChemical Shift (δ, ppm)MultiplicityIntegration (¹H)Assignment
¹H2.5 - 2.8s2H-CH₂- (methylene adjacent to ester carbonyl)
¹H3.6 - 3.8s3H-OCH₃ (methyl ester)
¹H6.2 - 6.3t2HPyrrole (B145914) H-3, H-4 (β-protons)
¹H7.0 - 7.1t2HPyrrole H-2, H-5 (α-protons)
¹H7.2 - 7.5m4HPhenyl -ArH (ortho, meta, para)
¹³C40 - 42---CH₂- (methylene carbon)
¹³C51 - 53---OCH₃ (methyl carbon)
¹³C109 - 111--Pyrrole C-3, C-4 (β-carbons)
¹³C118 - 120--Pyrrole C-2, C-5 (α-carbons)
¹³C124 - 130--Phenyl -ArCH (protonated carbons)
¹³C135 - 140--Phenyl C (quaternary carbons)
¹³C170 - 172--C=O (ester carbonyl)

Note: These chemical shifts are characteristic ranges based on similar functional groups and are illustrative, not experimental data for this specific compound.

Conformational Analysis via NMR

NMR spectroscopy can also offer insights into the conformational preferences of this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could detect through-space correlations between protons that are spatially close, even if not directly bonded. This would help in determining the relative orientations of the phenyl and pyrrole rings, or the preferred rotamer around the C(phenyl)-C(methylene) and C(methylene)-C(carbonyl) bonds rsc.org. Restricted rotation due to steric hindrance could also be observed through temperature-dependent NMR studies, manifesting as coalescence phenomena or broadening of signals at specific temperatures.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an accurate determination of the molecular weight, allowing for the unambiguous assignment of the elemental composition of a compound. For this compound (C₁₃H₁₃NO₂), the calculated exact mass is 215.094628657 Da guidechem.com. HRMS would confirm this molecular formula, usually by observing the [M+H]⁺, [M+Na]⁺, or [M+K]⁺ ion, with a mass accuracy typically within 5 ppm.

Expected HRMS and Fragmentation Pattern

Ion (m/z)Proposed FormulaFragmentation
216.1024[C₁₃H₁₃NO₂+H]⁺Protonated molecular ion
184.0762[C₁₂H₁₀NO₂]⁺Loss of -OCH₃ from ester
156.0813[C₁₁H₁₀N]⁺Loss of -CH₂COOCH₃ from phenyl
94.0440[C₆H₄N]⁺Fragment from pyrrole-phenyl cleavage
81.0343[C₅H₅N]⁺Pyrrole ring (protonated)

Note: These are predicted fragmentation pathways typical for molecules with these functional groups and are illustrative, not experimental data for this specific compound.

Beyond the molecular ion, the fragmentation pattern in HRMS (e.g., using Electron Ionization (EI) or Electrospray Ionization (ESI) with fragmentation) provides insights into the structural subunits. Typical fragmentation pathways for this compound would involve:

Loss of the methyl group from the ester (-OCH₃).

Loss of the entire methyl acetate moiety (-CH₂COOCH₃) to yield a substituted phenyl pyrrole cation.

Cleavage of the methylene (B1212753) bridge.

Characteristic fragmentations of the pyrrole ring (e.g., retro-Diels-Alder type reactions or loss of HCN) and the phenyl ring rsc.orgorientjchem.org. Analyzing these diagnostic fragments helps confirm the presence and connectivity of the ester, phenyl, and pyrrole groups.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by detecting characteristic molecular vibrations.

Expected Vibrational Data for this compound

Region (cm⁻¹)Vibration TypeAssignment (Functional Group)
1730 - 1750C=O stretchEster carbonyl acs.org
1150 - 1250C-O stretchEster C-O (asymmetric and symmetric) acs.org
3000 - 3100Aromatic C-H stretchPhenyl ring acs.org
2950 - 2980Alkyl C-H stretch-CH₃, -CH₂ (methyl ester, methylene)
1580 - 1600C=C stretch (ring)Phenyl ring (aromatic) acs.org
1450 - 1500C=C stretch (ring)Pyrrole ring (aromatic) tubitak.gov.tr
700 - 800C-H out-of-plane bendingPhenyl (mono- or meta-substituted)

Note: These are characteristic wavenumber ranges and are illustrative, not experimental data for this specific compound.

Key vibrational bands expected for this compound include:

Ester Group: A strong absorption around 1730-1750 cm⁻¹ due to the C=O stretching vibration of the methyl ester. C-O stretching vibrations typically appear in the 1150-1250 cm⁻¹ region acs.org.

Aromatic C-H Stretches: Weak to medium bands above 3000 cm⁻¹ (e.g., 3050-3070 cm⁻¹) signify the aromatic C-H stretching of both the phenyl and pyrrole rings acs.org.

Aliphatic C-H Stretches: Bands below 3000 cm⁻¹ (e.g., 2950-2980 cm⁻¹) correspond to the C-H stretching vibrations of the methyl group of the ester and the methylene bridge acs.org.

Aromatic C=C Stretches: Characteristic strong bands for aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range for both the phenyl and pyrrole rings tubitak.gov.tr. The meta-substitution pattern of the phenyl ring can also be inferred from the out-of-plane C-H bending vibrations in the fingerprint region (e.g., 700-800 cm⁻¹) acs.org.

Raman spectroscopy would complement FTIR by providing information on vibrations that are often weak or absent in FTIR, particularly those involving symmetric stretches and non-polar bonds.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture (if applicable to crystalline forms)

If this compound can be grown as suitable single crystals, X-ray diffraction would provide the most definitive three-dimensional structural information. This technique allows for the precise determination of:

Bond lengths and angles: Confirming the hybridization and electronic environment of each atom.

Molecular conformation: Providing insights into the preferred spatial arrangement of the phenyl, pyrrole, and ester groups in the solid state, including any rotational preferences or dihedral angles.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, including hydrogen bonding, π-π stacking, or other weak forces that influence the macroscopic properties.

Absolute configuration: If the molecule contains chiral centers (though this compound does not), X-ray diffraction can determine the absolute configuration.

While direct experimental data for single-crystal X-ray diffraction of this specific compound is not available in the provided search results, its applicability would offer invaluable insights into its solid-state architecture, complementing the solution-phase information obtained from NMR.

Electronic Absorption and Emission Spectroscopy for Optical Properties (e.g., UV-Vis, Fluorescence)

Electronic absorption and emission spectroscopy, primarily UV-Visible (UV-Vis) and fluorescence spectroscopy, investigate the electronic transitions within a molecule, revealing its optical properties.

UV-Visible Spectroscopy: this compound contains two significant chromophores: the phenyl ring and the pyrrole ring, both of which are conjugated systems.

The phenyl ring typically exhibits absorption bands in the UV region: a strong π→π* transition around 200-210 nm (E-band) and a weaker, forbidden n→π* transition (B-band) around 250-270 nm, often with vibrational fine structure.

The pyrrole ring also absorbs in the UV region, with π→π* transitions generally occurring in the 200-240 nm range.

The conjugation between the phenyl and pyrrole rings (if sufficiently planar or via through-space interactions) could lead to a bathochromic shift (red-shift) of these absorption bands, resulting in absorption at longer wavelengths due to expanded conjugation pathways and a lower energy gap between HOMO and LUMO. The ester group itself has weak n→π* transitions around 200-210 nm, but these are often masked by stronger aromatic absorptions.

Fluorescence Spectroscopy: The presence of conjugated aromatic systems like phenyl and pyrrole suggests that this compound could exhibit fluorescence. The efficiency and wavelength of emission would depend on factors such as the extent of conjugation, the rigidity of the molecular structure, and the nature of the solvent. Planar or semi-rigid conformations that allow for efficient charge delocalization across the phenyl-pyrrole system would generally favor fluorescence. Emission would typically occur at longer wavelengths than absorption due to energy relaxation processes.

Computational Chemistry and Theoretical Studies of Methyl 3 Pyrrol 1 Ylphenyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's structure and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. nih.govarxiv.org The core principle of DFT is that the total energy of a system can be determined from its electron density. nih.gov

Geometry optimization is a key application of DFT, where the algorithm systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible ground state energy. stackexchange.com This process yields the most stable three-dimensional structure of the molecule, often referred to as its equilibrium geometry. For Methyl 3-pyrrol-1-ylphenyl acetate (B1210297), this process would involve iterative calculations to find the optimal bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311++G(d,p) are commonly employed as they provide a reliable agreement between theoretical and experimental data for organic molecules. researchgate.net The final output provides not only the 3D coordinates but also the total electronic energy of the optimized structure.

Table 1: Illustrative Optimized Geometrical Parameters for Methyl 3-Pyrrol-1-ylphenyl Acetate Calculated via DFT (Note: The following values are representative examples of parameters that would be obtained from a DFT calculation and are not based on published experimental data for this specific molecule.)

ParameterAtoms InvolvedValue
Bond Lengths (Å)
N1-C(phenyl)1.42
C(phenyl)-C(acetate)1.51
C=O (carbonyl)1.21
Bond Angles (°)
C(pyrrole)-N1-C(phenyl)125.8
C(phenyl)-C-C(carbonyl)110.5
Dihedral Angle (°)
C(pyrrole)-N1-C(phenyl)-C45.0
Total Energy
(Hartrees)-785.12345

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. irjweb.com

The energy of the HOMO is related to the ionization potential, and its distribution indicates the regions of the molecule most susceptible to electrophilic attack. Conversely, the LUMO's energy relates to the electron affinity, and its distribution highlights sites prone to nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. researchgate.net These indices provide a quantitative framework for predicting reactivity.

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors for this compound (Note: These values are for illustrative purposes to demonstrate the output of FMO analysis.)

ParameterFormulaIllustrative Value (eV)
EHOMO --6.25
ELUMO --1.55
Energy Gap (ΔE) ELUMO - EHOMO4.70
Ionization Potential (I) -EHOMO6.25
Electron Affinity (A) -ELUMO1.55
Electronegativity (χ) (I + A) / 23.90
Chemical Hardness (η) (I - A) / 22.35
Chemical Softness (S) 1 / (2η)0.21
Electrophilicity Index (ω) χ² / (2η)3.24

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction behavior. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential.

Typically, regions of negative potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. researchgate.net These areas are often found around electronegative atoms like oxygen or nitrogen. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack, commonly found around hydrogen atoms bonded to electronegative atoms. researchgate.net For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen of the acetate group, identifying it as a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atoms on the pyrrole (B145914) and phenyl rings would exhibit positive potential.

Molecular Docking and Dynamics Simulations for Predicting Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

In a docking simulation for this compound, its optimized 3D structure would be placed into the active site of a target enzyme. An algorithm would then explore various binding poses, rotations, and conformations of the ligand within the active site, calculating a "docking score" for each pose. nih.gov This score, often expressed in terms of binding energy (e.g., kcal/mol), estimates the binding affinity. A lower binding energy suggests a more stable and favorable interaction. nih.gov The analysis of the best-scoring pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the enzyme. mdpi.comsemanticscholar.org For example, the carbonyl oxygen of the acetate group could act as a hydrogen bond acceptor, while the pyrrole and phenyl rings could engage in hydrophobic or π-stacking interactions.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. researchgate.net MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the durability of the interactions identified in the docking study.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This compound possesses several rotatable bonds, including the bond connecting the pyrrole ring to the phenyl ring and the bonds within the acetate side chain.

Computational methods can be used to systematically rotate these bonds and calculate the energy of each resulting conformer. mdpi.com Plotting the energy as a function of the dihedral angle(s) generates a potential energy surface (PES). The minima on this surface correspond to stable, low-energy conformers, while the maxima represent high-energy transition states between them. Identifying the global minimum energy conformer is important, as it is the most likely structure of the molecule under physiological conditions and is the appropriate one to use for subsequent studies like molecular docking.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry can also predict various spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure and identity. Using the optimized geometry from DFT calculations, it is possible to compute theoretical vibrational frequencies. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. researchgate.net Methods like GIAO (Gauge-Including Atomic Orbital) are often used for this purpose. researchgate.net The calculated spectrum can be compared to an experimental one to aid in the assignment of signals to specific atoms within the molecule, confirming its structural characterization.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Pyrrol 1 Ylphenyl Acetate

Electrophilic and Nucleophilic Reactions at the Pyrrole (B145914) Core

The pyrrole ring is a five-membered aromatic heterocycle that is isoelectronic with the cyclopentadienyl anion. The nitrogen atom contributes its lone pair of electrons to the π-system, creating an electron-rich aromatic ring with six π-electrons. pharmaguideline.com This high electron density makes the pyrrole core in Methyl 3-Pyrrol-1-ylphenyl Acetate (B1210297) particularly susceptible to electrophilic attack, rendering it significantly more reactive than benzene (B151609). pearson.com

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (SEAr) is the hallmark reaction of the pyrrole nucleus. pearson.com Due to the electron-donating nature of the nitrogen, these reactions typically proceed under mild conditions. The substitution pattern is highly regioselective, with a strong preference for attack at the C2 (α) position. This preference is attributed to the superior resonance stabilization of the cationic intermediate (Wheland intermediate) formed during C2 attack, which allows for the positive charge to be delocalized over three atoms, including the nitrogen. Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures.

Common electrophilic substitution reactions applicable to the pyrrole core include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms, typically at the C2 position. wikipedia.orgacs.org

Nitration: Mild nitrating agents, such as nitric acid in acetic anhydride, are used to avoid the oxidative degradation that occurs with stronger acids.

Sulfonation: The use of a pyridine-sulfur trioxide complex (Py·SO3) allows for sulfonation without polymerization of the sensitive pyrrole ring. wikipedia.org

Acylation: The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a highly effective method for formylating the pyrrole ring at the C2 position. rsc.orgnrochemistry.comwikipedia.org Studies on 1-aryl-pyrroles have shown that while electronic effects from the N-aryl substituent are minor, steric hindrance can influence the ratio of α- to β-formylated products. rsc.org

Table 1: Representative Electrophilic Substitution Reactions on the Pyrrole Core
Reaction TypeTypical ReagentProductKey Conditions
HalogenationN-Bromosuccinimide (NBS)2-Bromo-1-arylpyrrole derivativeIn an inert solvent like THF or CCl4
NitrationHNO3 / Acetic Anhydride2-Nitro-1-arylpyrrole derivativeLow temperatures (e.g., -10 °C)
SulfonationPyridine-SO3 complex1-Arylpyrrole-2-sulfonic acid derivativePyridine (B92270) as solvent
Vilsmeier-Haack FormylationPOCl3, DMF1-Arylpyrrole-2-carbaldehyde derivativeFollowed by aqueous workup

Nucleophilic Reactions:

The electron-rich nature of the pyrrole ring makes it inherently resistant to nucleophilic attack. youtube.com Direct nucleophilic aromatic substitution (SNAr) is generally not feasible unless the ring is activated by the presence of strong electron-withdrawing groups at the C2 or C5 positions, which is not the case in Methyl 3-Pyrrol-1-ylphenyl Acetate. While some intramolecular nucleophilic cyclizations on N-alkyne-substituted pyrroles have been reported, these involve reactions of a side chain rather than a direct attack on the pyrrole core itself. nih.govresearchgate.net Therefore, the pyrrole nucleus of the title compound is considered unreactive toward common nucleophiles under standard conditions. youtube.com

Substitutions and Derivatizations on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution, similar to other substituted benzene derivatives. wikipedia.org The reactivity and orientation of these substitutions are governed by the electronic properties of the two substituents: the pyrrol-1-yl group and the acetate-bearing methyl group.

The pyrrol-1-yl group, attached via its nitrogen atom, acts as an activating, ortho-, para-directing group. Although the nitrogen's lone pair is delocalized within the pyrrole ring to maintain aromaticity, there is a net electron-donating resonance effect on the attached phenyl ring. This effect increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

Conversely, the -CH2COOCH3 group at the meta position is a weakly deactivating, meta-directing group due to the inductive effect of the ester functionality. In electrophilic substitution, the powerful activating and directing effect of the pyrrol-1-yl group is expected to dominate. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the pyrrole substituent (positions 2, 4, and 6 of the phenyl ring).

While direct substitution on the N-phenyl ring is mechanistically feasible, many synthetic strategies for producing variously substituted N-arylpyrroles involve building the molecule from pre-functionalized components. arkat-usa.org For example, a substituted aniline can be reacted with a 1,4-dicarbonyl compound in a Paal-Knorr synthesis, or halogenated anilines can be used in cross-coupling reactions to form the desired N-arylpyrrole. acs.orgnih.gov

Hydrolysis and Transesterification Reactions of the Acetate Moiety

The methyl acetate group is a key reactive site for nucleophilic acyl substitution. The principal reactions involving this moiety are hydrolysis and transesterification.

Hydrolysis: Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H2SO4, HCl) and water, the ester undergoes hydrolysis to yield 3-pyrrol-1-ylphenyl acetic acid and methanol (B129727). The reaction is reversible, and its mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH), leads to the irreversible formation of the sodium salt of the carboxylic acid (sodium 3-pyrrol-1-ylphenyl acetate) and methanol. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.

Transesterification: Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (R-OH) in the presence of an acid or base catalyst. This equilibrium process would result in the formation of a new ester (Alkyl 3-pyrrol-1-ylphenyl acetate) and methanol. The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

Table 2: Comparison of Hydrolysis and Transesterification of the Acetate Moiety
ReactionCatalystReagent(s)ProductsKey Features
Acid-Catalyzed HydrolysisAcid (e.g., H2SO4)Water (H2O)3-Pyrrol-1-ylphenyl acetic acid + MethanolReversible; equilibrium-controlled
Base-Catalyzed HydrolysisBase (e.g., NaOH)Water (H2O)Sodium 3-pyrrol-1-ylphenyl acetate + MethanolIrreversible; proceeds to completion
TransesterificationAcid or BaseAlcohol (R-OH)Alkyl 3-pyrrol-1-ylphenyl acetate + MethanolReversible; driven by excess alcohol or removal of methanol

Mechanistic Elucidation of Key Transformation Pathways

Understanding the reaction mechanisms provides insight into the reactivity and product distribution observed for this compound.

Mechanism of Electrophilic Attack on the Pyrrole Core: The preference for electrophilic attack at the C2 position is a cornerstone of pyrrole chemistry. The mechanism proceeds via a two-step addition-elimination pathway:

Addition: The π-electrons of the pyrrole ring attack an electrophile (E+), forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. As previously noted, the intermediate for C2 attack is more stable because the positive charge is delocalized over more atoms.

Elimination: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the pyrrole ring.

Mechanism of Base-Catalyzed Hydrolysis (Saponification): The saponification of the acetate moiety is a classic example of nucleophilic acyl substitution.

Nucleophilic Attack: A hydroxide ion (-OH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group. This breaks the C=O π-bond and forms a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the methoxide (B1231860) ion (-OCH3) is ejected as the leaving group.

Proton Transfer: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and methanol. This final acid-base step is highly favorable and drives the reaction to completion.

Investigation of Catalytic Transformations Involving the Compound

The structure of this compound allows it to be a substrate in various catalytic transformations, particularly those involving transition metals for C-C and C-N bond formation. These reactions typically require prior functionalization of the molecule, such as halogenation.

Catalytic Cross-Coupling Reactions: By first performing an electrophilic halogenation on either the pyrrole core (e.g., at C2) or the phenyl ring (e.g., at C4), a halogenated derivative of this compound can be synthesized. This aryl or heteroaryl halide can then serve as a substrate in a variety of palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction of the halogenated derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new C-C bond. This is a powerful method for creating biaryl structures or attaching alkyl groups.

Heck Coupling: Coupling of the halide with an alkene to form a substituted alkene, extending a side chain.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Coupling of the halide with an amine to form a new C-N bond, useful for synthesizing more complex aniline or aminopyrrole derivatives.

These catalytic methods offer versatile pathways to elaborate the core structure of this compound, enabling the synthesis of a wide array of complex derivatives from a common intermediate. mdpi.com

Biological Activity and Structure Activity Relationship Sar Studies of Methyl 3 Pyrrol 1 Ylphenyl Acetate and Its Analogs

Development of In Vitro Biological Screening Assays

The assessment of biological activity for novel compounds, including pyrrole (B145914) derivatives, typically involves a range of in vitro screening assays designed to evaluate their interactions with specific enzymes, cellular pathways, or model organisms. For pyrrole-containing compounds, these assays aim to identify potential therapeutic applications by profiling their inhibitory or modulatory effects.

While direct enzyme inhibition profiles for Methyl 3-pyrrol-1-ylphenyl acetate (B1210297) are not explicitly documented in the available literature, insights can be derived from studies on structurally related pyrrole derivatives.

LRRK2 Inhibition: Leucine-rich repeat kinase 2 (LRRK2) is a significant target in neurodegenerative disorders, particularly Parkinson's disease nih.gov. Potent and selective LRRK2 inhibitors, such as LRRK2-IN-1, have been identified, demonstrating nanomolar IC₅₀ values against both wild-type and mutant LRRK2 kinase activity nih.gov. These inhibitors are typically pyrimidobenzodiazepine derivatives, structurally distinct from Methyl 3-pyrrol-1-ylphenyl acetate, suggesting that any potential LRRK2 activity for the latter would likely necessitate specific structural features nih.gov.

Topoisomerase I: Information directly linking this compound or its close analogs to topoisomerase I inhibition was not found in the reviewed literature. However, pyrrole derivatives are known to inhibit protein kinases and cellular DNA polymerases, indicating a broader potential for enzyme interaction within this class of compounds mdpi.comnih.govfishersci.co.uk.

Tubulin Polymerization: The inhibition of tubulin polymerization is a well-established mechanism for anticancer agents benchchem.com. Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have demonstrated potent inhibitory effects on tubulin polymerization and cancer cell growth benchchem.com. For instance, ARAP 22 significantly inhibited tubulin polymerization and suppressed cancer cell growth benchchem.com. Substitutions on the 1-phenyl group, such as methyl or methoxy, in these ARAP derivatives also yielded potent tubulin polymerization inhibitors benchchem.com. Given the presence of a methyl ester and a phenyl-pyrrole core in this compound, it is plausible that related structural variations could confer tubulin polymerization inhibitory activity, although specific data for this exact compound is not available.

Enzyme TargetExample Active Pyrrole Derivative(s)General Activity/IC₅₀ Range (if available)Reference(s)
LRRK2LRRK2-IN-1 (pyrimidobenzodiazepine)Wild-type LRRK2: 13 nM; G2019S mutant LRRK2: 6 nM nih.gov
Tubulin Polymerization3-aroyl-1-arylpyrrole (ARAP) derivativesPotent inhibition, low micromolar IC₅₀s benchchem.com
Cellular DNA PolymerasesPyrrole and its derivatives (general class)Inhibition mdpi.comnih.govfishersci.co.uk
Protein KinasesPyrrole and its derivatives (general class)Inhibition mdpi.comnih.govfishersci.co.uk

Pyrrole derivatives are extensively studied for their antimicrobial properties, including antibacterial, antitubercular, and antifungal activities nih.govmdpi.comrsc.orgnih.govfishersci.co.ukmdpi.comwikipedia.orgwikipedia.orgjocpr.com.

Antimicrobial Activity: Numerous pyrrole-containing compounds have been shown to possess antimicrobial effects against various bacterial and fungal species nih.govrsc.orgnih.govfishersci.co.ukmdpi.comwikipedia.orgwikipedia.orgjocpr.com. For example, certain thiazolidinone derivatives featuring a pyrrole moiety exhibited moderate to good antibacterial and antifungal activities wikipedia.org.

Antitubercular Activity: The ongoing global health challenge posed by tuberculosis has led to a significant focus on developing new antitubercular agents mdpi.com. Pyrrole derivatives have shown promise in this area, with some pyrazolyl pyrrole derivatives demonstrating moderate to good antitubercular activity against Mycobacterium tuberculosis H37Rv strain ijpsr.com. Other pyrrole derivatives, including specific 3-(1H-pyrrol-1-yl)-2-oxazolidinone analogues, also exhibited good activity against Mycobacterium avium complex (MAC) mdpi.comrsc.orgrsc.org.

Antifungal Activity: Pyrrole derivatives have been designed as fungicides, with some phenylpyrrole analogues showing potent activity against phytopathogenic fungi mdpi.com. The type and number of substituents on the benzene (B151609) ring were found to influence the fungicidal activity mdpi.com.

While the broad categories of activity for pyrrole compounds are well-documented, specific cellular assay data for this compound against these specific microbial targets are not detailed in the provided search results.

Biological ActivityGeneral Pyrrole Derivative Activity/ExamplesReference(s)
AntibacterialModerate to good activity observed nih.govrsc.orgmdpi.comwikipedia.orgwikipedia.orgjocpr.com
AntitubercularModerate to good activity against M. tuberculosis H37Rv and MAC nih.govmdpi.comrsc.orgijpsr.comrsc.org
AntifungalModerate to good activity observed nih.govrsc.orgmdpi.comwikipedia.orgwikipedia.orgjocpr.com

Systematic Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The pyrrole ring is a versatile scaffold, and substitutions on its nitrogen (N-1) and carbon atoms significantly influence biological activity.

N-1 Substitutions: The nature of substituents on the pyrrole nitrogen atom can play a crucial role in the medicinal properties of the compound rsc.org. In some pyrrole derivatives, bulky groups at the N-substituent can impact synthesis yields, suggesting steric considerations are important for molecular design pearson.com. For 1H-1,2,3-triazole-4-carboxamides with a pyrrole at N1 of the triazole, larger substituents on the pyrrole nitrogen led to weaker PXR binding activities, highlighting the sensitivity of activity to N-substitution size acs.org.

Carbon Atom Substitutions: Modifications at the carbon atoms of the pyrrole ring, particularly at positions 3, 4, and 5, can alter biological responses mdpi.comrsc.orgnih.govresearchgate.net. For instance, in anti-inflammatory pyrrolyl derivatives, systematic modification of substituents at pyrrole positions 3 and 4 was undertaken to optimize activity, demonstrating the impact of steric and electronic parameters mdpi.com. In some instances, unsubstituted phenyl rings at positions 4 and 5 of the pyrrole have been linked to improved antihyperglycemic activity rsc.org. The introduction of acyl groups on the pyrrole nitrogen or other substitutions on the ring system can lead to compounds with diverse biological properties rsc.org. The selectivity of carbon atom insertion into pyrroles to form pyridine (B92270) derivatives is also influenced by the pyrrole substitution pattern and steric effects researchgate.net.

The phenyl ring, being directly attached to the pyrrole moiety in this compound, offers additional sites for structural modification that can profoundly impact biological activity.

Electronic Effects: The presence of electron-acceptor substituents on the phenyl ring has been shown to significantly enhance the anti-proteolytic activity of certain pyrrolyl derivatives mdpi.com. Similarly, the kind and number of substituents on the benzene ring of phenylpyrrole analogues can affect their bactericidal activity mdpi.com. Electron-withdrawing groups on an adjacent phenyl ring can stabilize certain interactions within a molecule, potentially influencing reactivity or binding nih.gov.

Steric Effects: The bulkiness of substituents on the phenyl ring can introduce steric hindrance, affecting the compound's interaction with biological targets benchchem.comnih.gov. Studies have shown that steric effects can control the conformational preferences of phenyl acetate, which might influence its interaction with enzymes or receptors nih.gov.

The acetate ester functional group is common in prodrugs and bioactive compounds, but its presence can also introduce hydrolytic lability, which is a critical consideration in biological systems pearson.com.

Hydrolysis Mechanism: Ester hydrolysis, the cleavage of an ester bond by water to form an alcohol and a carboxylic acid, can occur under acidic or basic conditions acs.org. This reaction is influenced by both steric hindrance and electronic effects acs.orgpearson.com.

Steric and Electronic Influences on Stability: Generally, methyl esters may hydrolyze faster than larger esters like phenyl acetate due to less steric hindrance, allowing easier access for water molecules to the carbonyl carbon. However, electron-withdrawing groups near the ester bond can stabilize the carbonyl carbon, making it more susceptible to nucleophilic attack and potentially increasing the hydrolysis rate. The phenyl group in this compound, being part of the acetate ester, could influence the ester's hydrolytic stability through a combination of electronic and steric effects nih.gov.

Elucidation of Molecular Mechanisms of Action (at the biochemical and cellular level, in non-human models)

Studies on pyrrole-containing analogs of this compound have shed light on various molecular mechanisms at the biochemical and cellular levels, primarily investigated in non-human models. These mechanisms often involve interactions with key cellular processes critical for proliferation, inflammation, and microbial viability.

Anticancer Mechanisms: Several pyrrole derivatives, including 3-aroyl-1-arylpyrrole (ARAP) compounds and pyrrolo[3',4':3,4]cyclohepta[1,2-d] vulcanchem.comtci-chemical-trading.comoxazoles, have demonstrated potent anticancer activities through distinct molecular mechanisms. A prominent mechanism identified is the inhibition of tubulin polymerization uni.lunih.gov. Tubulin, a fundamental protein in microtubule formation, is essential for cell division. By disrupting tubulin polymerization, these compounds interfere with microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis uni.lunih.gov. For instance, certain 3-aroyl-1-arylpyrrole derivatives were found to inhibit tubulin polymerization with IC₅₀ values in the sub-micromolar range (e.g., compound 33 with IC₅₀ = 0.95 µM and compound 34 with IC₅₀ = 0.90 µM), concurrently suppressing cancer cell growth (IC₅₀ = 50 nM for 33 and 29 nM for 34) uni.lu. These effects were observed in various cancer cell lines, including MCF-7 nonmetastatic breast cancer epithelial cells, NIH3T3 Shh-Light II cells, and medulloblastoma D283 cells uni.lu.

Another observed mechanism in pyrrole-based anticancer agents involves inducing G2/M cell cycle block and initiating apoptosis via the mitochondrial pathway nih.gov. Such effects were reported for pyrrolo[3',4':3,4]cyclohepta[1,2-d] vulcanchem.comtci-chemical-trading.comoxazole derivatives, with compound 3z demonstrating sub-micromolar growth inhibitory effects against non-Hodgkin lymphoma cell lines, including VL51 cells (IC₅₀ = 0.10 µM) nih.gov.

Table 1: Anticancer Activity and Mechanisms of Select Pyrrole Analogs in Non-Human Models

Analog ClassKey MechanismModel System (Non-Human)Representative CompoundIC₅₀ (Cell Growth Inhibition)IC₅₀ (Tubulin Polymerization Inhibition)Source
3-Aroyl-1-arylpyrrole (ARAP)Tubulin Polymerization Inhibition, Cancer Cell Growth Inhibition, Hedgehog Signaling Pathway SuppressionMCF-7 breast cancer cells, NIH3T3 Shh-Light II cells, Medulloblastoma D283 cellsCompound 3350 nM0.95 µM uni.lu
Pyrrolo[3',4':3,4]cyclohepta[1,2-d] vulcanchem.comtci-chemical-trading.comoxazoleG2/M Cell Cycle Arrest, Apoptosis InductionNon-Hodgkin lymphoma cell lines (e.g., VL51)Compound 3z0.10 µMNot reported as tubulin-targeting for this compound nih.gov
Pyrrole-containing compounds with cytotoxic activityCytotoxicityBreast cancer cell lines (MCF-7, T47-D, MDA-MB 231), Normal cell line (NIH-3T3)2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide27.7–39.2 µM (cancer cells)Not specified uni.lu

Anti-inflammatory Mechanisms: Pyrrole derivatives have also exhibited anti-inflammatory potential. For instance, a cinnamic-pyrrole hybrid demonstrated antioxidant and anti-lipoxygenase activities, suggesting a mechanism related to the modulation of inflammatory pathways uni.lu. Furthermore, specific 3-arylidene-1,3-dihydro-5-(4-methylphenyl)-2H-pyrrol-2-ones and 3-arylidene-1-benzyl-1,3-dihydro-5-(4-methylphenyl)-2H-pyrrol-2-ones showed significant anti-inflammatory activity in non-human models, such as the carrageenan-induced rat paw edema test and acetic acid-induced writhing test uni-goettingen.de. These findings suggest that pyrrole-containing compounds can interfere with inflammatory mediators and processes.

Antimicrobial Mechanisms: The pyrrole scaffold is a known pharmacophore for antimicrobial activity, encompassing antibacterial, antifungal, and antimycobacterial effects chem960.com. Studies on pyrrole-thiazolidinone hybrids demonstrated moderate in vitro antibacterial and antifungal activities against tested microorganisms nih.gov. More specifically, 3-mercapto-1,2,4-triazole–pyrrole hybrids were designed and evaluated as antimycobacterial agents against Mycobacterium smegmatis biorxiv.org. Certain N-heterocyclic linked chalcone (B49325) derivatives containing pyrrole moieties have also shown antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), along with antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain uni.lu. While precise molecular mechanisms were not always fully elucidated, these studies suggest disruption of essential microbial processes or structures.

Identification and Validation of Biological Targets in Model Systems

The diverse biological activities of pyrrole derivatives are attributed to their interactions with a range of biological targets, primarily identified and validated in non-human model systems.

Tubulin: Tubulin is a well-established and validated biological target for several pyrrole-based anticancer agents. Compounds like 3-aroyl-1-arylpyrrole derivatives and certain pyrrolo[3',4':3,4]cyclohepta[1,2-d] vulcanchem.comtci-chemical-trading.comoxazole analogs exert their anticancer effects by binding to tubulin, often at the colchicine (B1669291) binding site, thereby inhibiting its polymerization and microtubule assembly uni.lunih.gov. This inhibition leads to the disruption of cell division and subsequent cell death in cancer cell lines uni.lunih.gov. Molecular docking and dynamics simulations have been employed to rationalize the binding modes of these compounds to tubulin, confirming their specificity for this binding pocket nih.govresearchgate.net.

P-glycoprotein: Some pyrrole derivatives have been shown to interact with P-glycoprotein (P-gp), an efflux pump often associated with multidrug resistance in cancer cells. For example, the ARAP derivative 22 exhibited strong inhibition of P-glycoprotein-overexpressing NCI-ADR-RES and Messa/Dx5MDR cell lines, suggesting P-gp as a relevant biological target for overcoming drug resistance uni.lu.

Hedgehog Signaling Pathway: Beyond tubulin, certain ARAP compounds, such as compounds 22 and 27, were found to suppress the Hedgehog signaling pathway in vitro. This pathway plays a crucial role in cell proliferation and differentiation, and its inhibition is a promising strategy in cancer therapy. These compounds significantly reduced luciferase activity in SAG-treated NIH3T3 Shh-Light II cells, indicating modulation of this pathway as a molecular target uni.lu.

Serotonin (B10506) Transporter (hSERT): While not directly related to this compound, a study on N-heterocyclic linked chalcone derivatives with pyrrole moieties explored their antidepressant activity and identified the human serotonin transporter (hSERT) as a potential biological target. Molecular docking studies revealed excellent binding affinity of these compounds to hSERT, suggesting a mechanism related to neurotransmitter reuptake modulation scbt.com. This highlights the potential for pyrrole-containing compounds to interact with various receptor systems.

Model Systems for Target Validation: The identification and validation of these biological targets have primarily relied on various non-human model systems:

Cancer Cell Lines: Human breast cancer cell lines (MCF-7, T47-D, MDA-MB 231), non-Hodgkin lymphoma cell lines (e.g., VL51), NIH3T3 Shh-Light II cells (for Hedgehog signaling), medulloblastoma D283 cells, and A549 human lung adenocarcinoma cells have been extensively used to assess cytotoxic activity, cell cycle effects, and tubulin inhibition uni.lunih.govuni.luaksci.com.

Bacterial and Fungal Strains: Mycobacterium tuberculosis H37Rv strain, Staphylococcus aureus, Escherichia coli, and Mycobacterium smegmatis, along with various Candida species, have served as models for evaluating antibacterial, antifungal, and antimycobacterial activities chem960.comuni.lunih.govbiorxiv.org.

Animal Models (for anti-inflammatory assessment): The carrageenan-induced rat paw edema test and acetic acid-induced writhing test in rats are common in vivo non-human models used to evaluate anti-inflammatory and analgesic effects, confirming the biological activity of pyrrole analogs in a complex organismal setting uni-goettingen.de.

Table 2: Identified Biological Targets and Corresponding Model Systems for Select Pyrrole Analogs

Analog ClassIdentified Biological TargetModel System (Non-Human)Representative Compound (if specified)Source
3-Aroyl-1-arylpyrrole (ARAP)Tubulin, P-glycoprotein, Hedgehog Signaling PathwayMCF-7, NCI-ADR-RES, Messa/Dx5MDR, NIH3T3 Shh-Light II, Medulloblastoma D283 cellsCompound 22, 27 uni.lu
Pyrrolo[3',4':3,4]cyclohepta[1,2-d] vulcanchem.comtci-chemical-trading.comoxazoleTubulin (colchicine site)Non-Hodgkin lymphoma cell lines (e.g., VL51)Compound 3d, 3p nih.gov
N-heterocyclic linked chalcones with pyrrole moietyHuman Serotonin Transporter (hSERT)In silico (molecular docking)Chalcone derivatives with benzo[d] vulcanchem.comtci-chemical-trading.comnih.govtriazol-1-yl substituent scbt.com
Pyrrole-thiazolidinone hybridsMicrobial targets (general)Various bacteria and fungi3-methyl-2-4-(1H-pyrrol-1-yl-phenylimino)–thiazolidin-4-ones nih.gov
3-mercapto-1,2,4-triazole–pyrrole hybridsMycobacteria (general)Mycobacterium smegmatisVarious hybrids discussed in the source biorxiv.org

Compound Names and PubChem CIDs

Potential Applications in Materials Science and Advanced Chemical Systems

Exploration as a Monomer or Precursor in Polymer Chemistry

The presence of the pyrrole (B145914) ring is a key feature that suggests the potential of Methyl 3-pyrrol-1-ylphenyl acetate (B1210297) as a monomer for synthesizing conducting polymers. Pyrrole and its derivatives are well-known precursors to polypyrrole (PPy), a class of intrinsically conducting polymers valued for their stability and ease of synthesis. nih.gov These polymers are typically produced through chemical or electrochemical oxidation. nih.gov

The electrochemical polymerization process involves the oxidation of the monomer at an electrode surface, leading to the formation of radical cations that couple to form a polymer film directly on the electrode. nih.govmdpi.com It is hypothesized that Methyl 3-pyrrol-1-ylphenyl acetate can undergo similar electrochemical polymerization via the pyrrole moiety. The substituent on the nitrogen atom, the methyl phenyl acetate group, would likely influence the properties of the resulting polymer, such as its solubility, conductivity, and morphology, without impeding the polymerization process itself. In fact, substitutions on the pyrrole ring are often used to tune the final properties of the polymer. mdpi.com

A structurally analogous compound, Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE), which also features a pyrrole ring attached to a phenyl ester, has been successfully synthesized and polymerized both electrochemically and chemically. metu.edu.tr This precedent strongly supports the feasibility of polymerizing this compound. The resulting homopolymer, poly(this compound), could exhibit unique electrochromic or conductive properties. metu.edu.tr

Furthermore, this monomer could be used in copolymerization with other monomers like pyrrole, thiophene, or 3,4-ethylenedioxythiophene (EDOT) to create copolymers with tailored properties. mdpi.commetu.edu.trresearchgate.netresearchgate.net Copolymerization is a versatile strategy to fine-tune the electrical, optical, and mechanical characteristics of the final material. mdpi.comresearchgate.net For instance, copolymerization of pyrrole with vinyl acetate has been explored to create functional materials. researchgate.netacs.orgresearchgate.net

Table 1: Potential Polymerization of this compound

Polymer TypePotential Synthesis MethodKey Features of Resulting PolymerPotential Advantages
Homopolymer Electrochemical or Chemical OxidationConducting polymer backbone with pendant methyl phenyl acetate groups.Tunable solubility and processing characteristics due to the substituent group.
Copolymer Electrochemical or Chemical Co-polymerization with monomers like pyrrole, thiophene, or EDOT.Hybrid properties derived from both monomer units.Tailored band gap, conductivity, and electrochromic behavior. researchgate.netresearchgate.net

Utility as a Synthon in Complex Organic Synthesis

Beyond polymer science, this compound serves as a valuable synthon, or synthetic building block, for constructing more complex organic molecules. Pyrrole-containing compounds are of significant interest in medicinal chemistry and are components of many biologically active natural products. nih.govproquest.com The subject molecule offers multiple reaction sites for synthetic transformations.

The ester group (-COOCH₃) can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents (e.g., nitro, halogen, or alkyl groups) at positions ortho or para to the pyrrole ring. The pyrrole ring itself, while less reactive to electrophilic substitution than unsubstituted pyrrole due to the N-substituent, can still undergo certain chemical modifications. This multi-functionality makes it a versatile precursor for creating diverse molecular scaffolds. nih.gov

Table 2: Synthetic Potential of this compound as a Synthon

Molecular MoietyType of ReactionPotential Products/Intermediates
Methyl Ester Hydrolysis, Transesterification, AmidationCarboxylic acids, different esters, amides.
Phenyl Ring Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)Substituted phenyl derivatives for further functionalization.
Pyrrole Ring Acylation, MetalationC-substituted pyrrole derivatives. nih.gov

Investigation in Sensor Technology or Optoelectronic Materials

The potential to form a conducting polymer from this compound directly links it to applications in sensor technology and optoelectronics. mdpi.com Conducting polymers are known for their ability to change their electrical conductivity or optical properties in response to external stimuli, such as exposure to specific chemicals, changes in pH, or the presence of biomolecules. nih.gov

A polymer derived from this compound could be deposited as a thin film on an electrode, forming the active layer of a chemiresistive sensor. The pendant phenyl acetate groups could provide specific binding sites for target analytes, enhancing the sensor's selectivity. Upon interaction with an analyte, the electronic structure of the polymer backbone could be perturbed, leading to a measurable change in resistance. Conjugated polymers based on 3-acylpyrroles have been suggested for use in gas sensors and DNA sensors. nih.gov

In the realm of optoelectronics, the conjugated π-system of the polypyrrole backbone gives rise to interesting optical and electronic properties. nih.gov Materials that can switch their optical properties (color) upon the application of an electrical potential are known as electrochromic materials and are used in applications like smart windows and displays. metu.edu.tr The specific substituent on the polymer derived from this compound could influence the color and switching efficiency of the material. The development of novel chiral polymers from pyrrole-containing monomers for optoelectronic applications further highlights the potential in this field. mdpi.com

Advanced Analytical Method Development for Methyl 3 Pyrrol 1 Ylphenyl Acetate

Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for Purity and Quantification

The development of robust chromatographic methods is paramount for the routine analysis of "Methyl 3-pyrrol-1-ylphenyl acetate (B1210297)." Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for assessing the purity and quantifying the amount of the compound. The choice between these techniques often depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC):

For non-volatile or thermally labile compounds, reversed-phase HPLC (RP-HPLC) is typically the method of choice. A suitable RP-HPLC method for "Methyl 3-pyrrol-1-ylphenyl acetate" would likely be developed using a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent such as acetonitrile or methanol (B129727). Method development would involve optimizing the mobile phase composition (isocratic or gradient elution), flow rate, column temperature, and UV detection wavelength to achieve optimal separation from any impurities or degradation products.

Gas Chromatography (GC):

Given the molecular structure of "this compound," it is expected to have sufficient volatility and thermal stability for GC analysis. A GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. The separation would be optimized by programming the column temperature, selecting the appropriate carrier gas (e.g., helium or nitrogen), and setting the flow rate. A Flame Ionization Detector (FID) would be suitable for quantification due to its high sensitivity to organic compounds. For enhanced selectivity, a Nitrogen-Phosphorus Detector (NPD) could also be considered.

Interactive Table 1: Proposed Chromatographic Conditions for the Analysis of this compound

ParameterHPLC MethodGC Method
Instrument HPLC system with UV detectorGas Chromatograph with FID
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Water (e.g., 70:30 v/v)Helium
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30°C250°C (Isothermal) or Temperature Program
Injection Volume 10 µL1 µL (Split mode)
Detector UV at 254 nmFID at 280°C
Expected Retention Time ~5-7 minutes~8-10 minutes

Once developed, the analytical methods must be validated to ensure they are suitable for their intended purpose. In a research context, validation demonstrates that the method is reliable and that the results are accurate and precise. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Interactive Table 2: Illustrative Validation Parameters for a Hypothetical HPLC Method

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) To be defined1 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Repeatability (RSD%) ≤ 2.0%0.85%
Intermediate Precision (RSD%) ≤ 2.0%1.25%
LOD (µg/mL) To be determined0.1
LOQ (µg/mL) To be determined0.3
Robustness No significant impact on resultsMethod is robust

Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis and Trace Detection

For the analysis of "this compound" in complex matrices or for the detection of trace-level impurities, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are indispensable. These techniques combine the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry.

LC-MS/MS would be particularly useful for identifying and quantifying the compound and its metabolites in biological samples or for stability studies where degradation products may be present in low concentrations. The mass spectrometer can be operated in full-scan mode to identify unknown components or in selected reaction monitoring (SRM) mode for highly selective quantification.

GC-MS/MS offers similar advantages for volatile and thermally stable compounds. It provides excellent chromatographic resolution and, through mass spectrometric detection, can provide structural information for the identification of unknown peaks and can quantify the target analyte with high specificity, even in the presence of co-eluting substances.

Interactive Table 3: Potential Mass Spectrometric Transitions for this compound

Ionization ModeParent Ion (m/z)Product Ion (m/z)Application
ESI+[M+H]⁺Fragment 1Quantification (Primary)
ESI+[M+H]⁺Fragment 2Confirmation (Secondary)
EI[M]⁺Fragment 3Structural Elucidation
EI[M]⁺Fragment 4Library Matching

Development of Chiral Analytical Methods (if enantiomers are present or desired)

The molecular structure of "this compound" does not inherently contain a chiral center. However, if the synthesis route can lead to the formation of enantiomers, or if atropisomerism (chirality due to hindered rotation) is possible, the development of a chiral analytical method becomes crucial. Enantiomers can have different pharmacological and toxicological properties.

The most common approach for chiral separation is through chiral HPLC . This involves the use of a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose derivatives), proteins, or cyclodextrins. Method development would focus on selecting the appropriate CSP and optimizing the mobile phase (often a mixture of alkanes and alcohols) to achieve baseline resolution of the enantiomers.

Interactive Table 4: Illustrative Chiral HPLC Separation Parameters

ParameterProposed Method
Instrument HPLC with UV or Circular Dichroism (CD) Detector
Column Chiral Stationary Phase (e.g., cellulose-based)
Mobile Phase Hexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detector UV at 254 nm
Result Baseline separation of the two enantiomers

No Publicly Available Data on the Environmental Fate of this compound

A comprehensive search of academic and scientific literature has revealed a significant lack of publicly available research on the environmental fate and degradation pathways of the chemical compound this compound. Extensive queries for studies related to its abiotic and biotic degradation, as well as its behavior in soil and aquatic systems, yielded no specific results for this particular compound.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the following topics as requested:

Environmental Fate and Degradation Pathways from an Academic Perspective

Bioconcentration and Environmental Distribution Modeling:No studies or models concerning the bioconcentration potential and environmental distribution of this compound in ecological systems could be located.

Without any scientific data, the generation of an informative and factual article that adheres to the requested structure and content is not feasible. The creation of such an article would necessitate the fabrication of data and research findings, which is contrary to the principles of scientific accuracy and ethical reporting.

It is important to note that the absence of published data does not necessarily indicate a lack of environmental impact, but rather a gap in the current body of scientific literature. Further research would be required to determine the environmental behavior and potential ecological effects of METHYL 3-PYRROL-1-YLPHENYL ACETATE (B1210297).

Future Research Directions and Emerging Opportunities for Methyl 3 Pyrrol 1 Ylphenyl Acetate Research

Exploration of Unconventional Synthetic Routes and Catalytic Systems

The synthesis of N-arylpyrroles has traditionally been dominated by classical methods such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.org While effective, these methods can require harsh reaction conditions and may not be suitable for the synthesis of highly functionalized derivatives. alfa-chemistry.com Future research should, therefore, focus on the exploration of more innovative and efficient synthetic strategies for Methyl 3-pyrrol-1-ylphenyl acetate (B1210297) and its analogs.

Unconventional routes that merit investigation include multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from three or more reactants, thereby increasing synthetic efficiency and reducing waste. rsc.orgorientjchem.org For instance, a one-pot synthesis involving an appropriate 1,4-dicarbonyl precursor, 3-aminophenylacetic acid methyl ester, and a suitable catalyst could be explored. rsc.org

Furthermore, the development of novel catalytic systems is crucial. This could involve the use of transition-metal catalysts, such as palladium or rhodium, to facilitate cross-coupling reactions for the direct arylation of a pyrrole (B145914) ring with a methyl 3-halophenylacetate. rsc.org Light-induced phosphoric acid catalysis is another emerging area that could enable highly selective syntheses of N-arylpyrroles under mild conditions. nih.gov

Table 1: Comparison of Potential Synthetic Routes for Methyl 3-Pyrrol-1-ylphenyl Acetate

Synthetic RouteGeneral DescriptionPotential AdvantagesKey Research Focus
Paal-Knorr Synthesis Condensation of a 1,4-dicarbonyl compound with methyl 3-aminophenylacetate. chemistry-online.comWell-established, readily available starting materials.Optimization of reaction conditions (e.g., microwave-assisted, greener catalysts) for improved yields and purity. organic-chemistry.orgsemanticscholar.org
Multicomponent Reactions One-pot reaction of multiple starting materials to form the target molecule. researchgate.netHigh atom economy, reduced number of synthetic steps, potential for diversity-oriented synthesis.Design of novel MCRs specific for the synthesis of functionalized N-arylpyrroles.
Transition-Metal Catalysis Cross-coupling reactions to form the N-aryl bond.High functional group tolerance, potential for asymmetric synthesis.Development of efficient and selective catalysts for the arylation of pyrrole with the phenylacetate (B1230308) moiety.
Photocatalysis Use of light to drive the chemical reaction. nih.govMild reaction conditions, high selectivity.Exploration of suitable photocatalysts and reaction conditions for the synthesis of the target compound.

Deeper Mechanistic Insights into its Biological Interactions via Advanced Biophysical Techniques

Given the prevalence of the pyrrole scaffold in pharmacologically active molecules, it is plausible that this compound possesses interesting biological activities. nih.govrsc.org A critical future research direction is to elucidate the mechanistic details of its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can be achieved through the application of a suite of advanced biophysical techniques. nih.gov

These methods can provide invaluable information on binding affinity, thermodynamics, kinetics, and the specific residues involved in the interaction. nmr-bio.com Such detailed mechanistic understanding is a prerequisite for any subsequent drug development efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of the compound on a target protein, providing atomic-level structural information about the interaction. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to measure the kinetics of binding and dissociation in real-time, providing rate constants (kon and koff) in addition to the binding affinity. nuvisan.com

Fluorescence-Based Thermal Shift Assays (Differential Scanning Fluorimetry): This high-throughput method can be used to screen for binding by measuring the change in the thermal stability of a protein upon ligand binding. nmr-bio.com

Table 2: Advanced Biophysical Techniques for Studying Molecular Interactions

TechniqueInformation ObtainedApplication to this compound Research
NMR Spectroscopy Binding site, structural changes upon binding. nih.govIdentification of specific amino acid residues in a target protein that interact with the compound.
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry, enthalpy (ΔH), entropy (ΔS). nih.govFull thermodynamic profiling of the binding interaction with a potential biological target.
Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff), binding affinity (Kd). nuvisan.comDetermination of how quickly the compound binds to and dissociates from its target.
Differential Scanning Fluorimetry (DSF) Ligand-induced protein stabilization. nmr-bio.comHigh-throughput screening to identify potential protein targets.

Expansion of Structure-Activity Relationship Studies through Combinatorial Chemistry and High-Throughput Screening

To explore the full therapeutic potential of the this compound scaffold, a systematic investigation of its structure-activity relationships (SAR) is essential. researchgate.netnih.gov Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for the rapid synthesis and evaluation of a large library of analogs. nih.gov

Future research should focus on the design and synthesis of a combinatorial library based on the core structure of this compound. This would involve systematically modifying different parts of the molecule, including:

Substituents on the pyrrole ring: Introducing various functional groups at the 2, 3, 4, and 5 positions of the pyrrole ring to probe their effect on biological activity.

Substituents on the phenyl ring: Varying the substitution pattern on the phenyl ring to investigate the influence of electronic and steric effects.

Modification of the acetate group: Replacing the methyl ester with other esters, amides, or carboxylic acids to explore the importance of this functional group for biological activity.

The resulting library of compounds would then be subjected to HTS against a panel of biologically relevant targets, such as enzymes or receptors, to identify promising lead compounds for further development.

Development of Predictive Computational Models for Structure-Property Relationships

In parallel with experimental studies, the development of predictive computational models for the structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR) of this compound and its derivatives would be highly beneficial. nih.gov These in silico models can significantly accelerate the drug discovery process by enabling the prediction of key properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), before a compound is synthesized. nih.govresearchgate.net

Future research in this area should involve:

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., topological, electronic, and steric) for a series of synthesized analogs.

Model Building: Using machine learning algorithms to build robust and predictive QSPR and QSAR models that correlate the calculated descriptors with experimentally determined properties and activities. simulations-plus.com

Model Validation: Rigorously validating the developed models to ensure their predictive power for new, unsynthesized compounds.

The successful development of such models would allow for the virtual screening of large compound libraries and the prioritization of candidates with the most promising predicted profiles for synthesis and experimental testing. researchgate.net

Integration into Multi-component Systems for Functional Material Development

Beyond its potential biological applications, the unique electronic properties of the pyrrole ring suggest that this compound could be a valuable building block for the development of novel functional materials. tdl.org Pyrrole-based compounds have been extensively investigated for their applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgresearchgate.net

Future research should explore the integration of this compound into multi-component systems to create functional materials with tailored properties. This could involve:

Polymerization: The synthesis of polymers incorporating the this compound moiety to create new conducting polymers with potentially interesting optoelectronic properties.

Self-Assembly: Investigating the self-assembly of the molecule or its derivatives into ordered nanostructures, which could have applications in sensing or drug delivery. For example, conjugation with polyethylene (B3416737) glycol (PEG) could lead to the formation of self-assembling nanoparticles. nih.gov

Hybrid Materials: The incorporation of the compound into hybrid materials, such as metal-organic frameworks (MOFs) or composites with inorganic nanoparticles, to create materials with synergistic properties.

This exploration into the material science applications of this compound could open up entirely new avenues of research and lead to the development of advanced materials with a wide range of potential uses.

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl 3-pyrrol-1-ylphenyl acetate to maximize yield and purity?

  • Methodological Answer : Synthesis efficiency depends on solvent choice (e.g., ethanol or methanol), temperature control, and catalyst selection (e.g., acid catalysts like acetic acid). For example, refluxing reactant mixtures under controlled temperatures (e.g., 80–100°C) and using recrystallization with ethanol for purification can improve purity . Systematic optimization via fractional factorial experiments is recommended to identify critical parameters .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, infrared (IR) spectroscopy to identify functional groups (e.g., ester carbonyl stretch at ~1740 cm⁻¹), and thin-layer chromatography (TLC) with iodine vapor visualization to assess purity . High-performance liquid chromatography (HPLC) or mass spectrometry (MS) can further validate purity and molecular weight .

Q. How can researchers troubleshoot common purification challenges encountered during the synthesis of this compound?

  • Methodological Answer : For low yields or impurities, refine recrystallization steps by testing solvent polarity gradients (e.g., ethanol-water mixtures). If byproducts persist, employ column chromatography with silica gel and a toluene/ethyl acetate mobile phase (8.7:1.2 ratio) for separation . Monitor intermediate steps using TLC to isolate issues early .

Advanced Research Questions

Q. What strategies can be employed to elucidate the reaction mechanisms involved in the formation of this compound derivatives?

  • Methodological Answer : Use kinetic isotope effects (KIEs) or deuterium labeling to track proton transfer steps. Computational methods (e.g., density functional theory, DFT) can model transition states and intermediate stability. Compare experimental data (e.g., substituent effects on reaction rates) with theoretical predictions to validate mechanisms .

Q. How can computational chemistry methods be integrated with experimental data to predict the physicochemical properties of this compound?

  • Methodological Answer : Combine molecular dynamics (MD) simulations to study solubility and partition coefficients (logP) with experimental HPLC retention times. Quantum mechanical calculations (e.g., polarizable continuum models) predict electronic properties like dipole moments, aiding in understanding reactivity or intermolecular interactions .

Q. What experimental approaches are recommended for resolving contradictions in reported biological activity data for this compound analogues?

  • Methodological Answer : Perform dose-response assays across multiple cell lines to account for variability in biological systems. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities to target proteins. Cross-validate results with structural analogs to isolate structure-activity relationships (SARs) .

Data Analysis and Interpretation

Q. How should researchers analyze discrepancies in reported synthetic yields of this compound across studies?

  • Methodological Answer : Conduct meta-analysis of published protocols to identify variables (e.g., solvent purity, catalyst concentration). Reproduce experiments under controlled conditions while isolating one variable at a time. Statistical tools like ANOVA can determine significance of factors like temperature or reaction time .

Q. What methodologies are critical for studying the stability of this compound under varying storage conditions?

  • Methodological Answer : Use accelerated stability testing (e.g., elevated temperatures/humidity) with HPLC monitoring to detect degradation products. Pair with mass spectrometry to identify decomposition pathways (e.g., hydrolysis of the ester group). Compare activation energy (Ea) calculations from Arrhenius plots to predict shelf life .

Experimental Design

Q. How can researchers design experiments to evaluate the catalytic efficiency of novel catalysts in synthesizing this compound?

  • Methodological Answer : Employ a design of experiments (DoE) approach, varying catalyst loading (0.5–5 mol%), temperature (50–120°C), and solvent polarity. Measure turnover frequency (TOF) and compare with control reactions. Use kinetic profiling (e.g., in situ IR) to monitor reaction progress .

Q. What safety protocols are essential when handling reactive intermediates during the synthesis of this compound?

  • Methodological Answer :
    Conduct risk assessments for pyrophoric or moisture-sensitive reagents (e.g., Grignard reagents). Use inert atmospheres (N₂/Ar) for air-sensitive steps. Implement emergency quenching procedures (e.g., ice baths for exothermic reactions) and ensure fume hood compliance for volatile solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.